molecular formula C8H12Cl2N2O2 B6609179 5-amino-2-(aminomethyl)benzoic acid dihydrochloride CAS No. 2866335-62-6

5-amino-2-(aminomethyl)benzoic acid dihydrochloride

Cat. No.: B6609179
CAS No.: 2866335-62-6
M. Wt: 239.10 g/mol
InChI Key: IKYZBWKNHSZTOI-UHFFFAOYSA-N
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Description

5-Amino-2-(aminomethyl)benzoic acid dihydrochloride (molecular formula: C₈H₁₀N₂O₂·2HCl) is a benzoic acid derivative featuring an amino group at position 5 and an aminomethyl substituent at position 2 of the aromatic ring. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and chemical synthesis applications. Key structural identifiers include:

  • SMILES: C1=CC(=C(C=C1N)C(=O)O)CN
  • InChIKey: VZEGUMHZILQMNE-UHFFFAOYSA-N .

The compound’s carboxylic acid group and dual amine functionalities enable diverse reactivity, including coordination chemistry and participation in condensation reactions.

Properties

IUPAC Name

5-amino-2-(aminomethyl)benzoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.2ClH/c9-4-5-1-2-6(10)3-7(5)8(11)12;;/h1-3H,4,9-10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYZBWKNHSZTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-(aminomethyl)benzoic acid dihydrochloride typically involves the following steps:

    Nitration: The starting material, 2-(aminomethyl)benzoic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 5-amino-2-(aminomethyl)benzoic acid dihydrochloride may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-(aminomethyl)benzoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be further reduced to form more reduced amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzoic acid derivatives.

Scientific Research Applications

5-amino-2-(aminomethyl)benzoic acid dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-(aminomethyl)benzoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and aminomethyl groups allow the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

5-Amino-2-(p-aminophenyl)benzoxazole

  • Structure: Benzoxazole core with p-aminophenyl and amino substituents.
  • Synthesis: Derived from 2,4-diaminophenol dihydrochloride and p-aminobenzoic acid in polyphosphoric acid (yield >90%) .
  • Key Differences :
    • Lacks the carboxylic acid group present in the target compound.
    • Benzoxazole ring confers rigidity, affecting electronic properties and polymerization behavior.
  • Applications: Used as a monomer in polymer synthesis due to high thermal stability .

5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one Hydrochloride

  • Structure: Benzimidazolone core with aminomethyl group.
  • Molecular Formula: C₈H₁₀ClN₃O (mono-hydrochloride) .
  • Key Differences: Benzimidazolone ring replaces the benzoic acid moiety, altering solubility and hydrogen-bonding capacity. Mono-hydrochloride salt form reduces ionic strength compared to the dihydrochloride target compound.
  • Applications: Potential use in medicinal chemistry due to benzimidazole’s bioactivity.

5-Amino-2-[(methylsulfonyl)oxy]benzoic Acid Hydrochloride

  • Structure: Benzoic acid core with methylsulfonyloxy and amino groups.
  • Salt Form : 1:1 hydrochloride ratio (CAS: 94088-81-0) .
  • Key Differences: Methylsulfonyloxy group introduces steric hindrance and electron-withdrawing effects, contrasting with the electron-donating aminomethyl group in the target compound. Mono-hydrochloride form may exhibit lower aqueous solubility than the dihydrochloride.
  • Safety : Classified under GHS regulations with specific handling requirements .

5-Amino-2-methylbenzothiazole Dihydrochloride

  • Structure: Benzothiazole core with methyl and amino groups.
  • Molecular Formula : C₈H₁₀Cl₂N₂S (dihydrochloride) .
  • Key Differences: Benzothiazole ring enhances aromaticity and thiol reactivity, differing from the benzoic acid’s carboxylate chemistry. Methyl group vs. aminomethyl alters steric and electronic profiles.
  • Applications : Explored in dye synthesis and corrosion inhibition.

Comparative Data Table

Compound Core Structure Functional Groups Salt Form Key Applications
Target Compound Benzoic acid 5-amino, 2-aminomethyl Dihydrochloride Pharmaceuticals, Coordination
5-Amino-2-(p-aminophenyl)benzoxazole Benzoxazole 5-amino, p-aminophenyl Neutral Polymer Monomers
5-(Aminomethyl)-benzimidazol-2-one HCl Benzimidazolone 5-aminomethyl Mono-hydrochloride Medicinal Chemistry
5-Amino-2-methylbenzothiazole diHCl Benzothiazole 5-amino, 2-methyl Dihydrochloride Dyes, Corrosion Inhibitors
5-Amino-2-[(methylsulfonyl)oxy]benzoic HCl Benzoic acid 5-amino, 2-methylsulfonyloxy Mono-hydrochloride Research Reagents

Biological Activity

5-Amino-2-(aminomethyl)benzoic acid dihydrochloride, also known as 5-Amino-2-(aminomethyl)benzoic acid hydrochloride, is a compound of interest in various biological research fields. Its structural properties suggest potential applications in pharmacology, particularly in enzyme inhibition and as a therapeutic agent. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 5-amino-2-(aminomethyl)benzoic acid dihydrochloride is C9H12Cl2N2O2C_9H_{12}Cl_2N_2O_2, with a molecular weight of approximately 227.11 g/mol. The compound features an amino group and a carboxylic acid group, which are crucial for its biological interactions.

Structural Formula

H2NC6H4C(NH2)COOH\text{H}_2N-\text{C}_6\text{H}_4-\text{C}(\text{NH}_2)-\text{COOH}

5-Amino-2-(aminomethyl)benzoic acid dihydrochloride exhibits several biological activities through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is critical in the treatment of neurodegenerative diseases like Alzheimer's disease. Studies indicate that it competes effectively with standard inhibitors, demonstrating promising IC50 values in enzyme assays .
  • Anticancer Properties : Research indicates that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, it has been reported to induce apoptosis and inhibit cell proliferation in MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Activity : Preliminary studies suggest that the compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria. This activity may be attributed to its ability to disrupt bacterial cell membranes .

Study on Neuroprotective Effects

In a study evaluating the neuroprotective effects of 5-amino-2-(aminomethyl)benzoic acid dihydrochloride, researchers observed its capacity to significantly reduce oxidative stress markers in neuronal cell cultures. This suggests potential applications in neuroprotection and treatment strategies for neurodegenerative conditions .

Anticancer Activity Evaluation

A comprehensive evaluation of its anticancer properties revealed that 5-amino-2-(aminomethyl)benzoic acid dihydrochloride exhibited potent cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's mechanism involved the induction of apoptosis via caspase activation pathways .

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50 (µM)Mechanism
5-Amino-2-(aminomethyl)benzoic acid dihydrochlorideAChE Inhibition13.62 ± 0.21Competitive inhibition
4-(Aminomethyl)benzenesulfonamideAntimicrobial21.3 ± 4.1Membrane disruption
Benzylaminobenzoic acidAnticancer3.0Apoptosis induction

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